![molecular formula C7H10N2O B1313905 2-Oxo-4,5,6,7-tétrahydropyrazolo[1,5-a]pyridine CAS No. 60637-32-3](/img/structure/B1313905.png)

2-Oxo-4,5,6,7-tétrahydropyrazolo[1,5-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

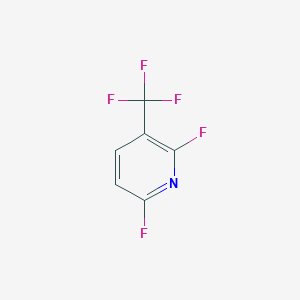

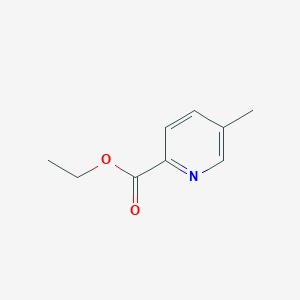

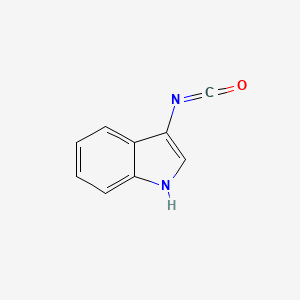

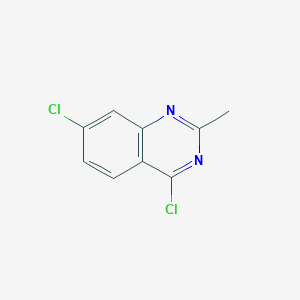

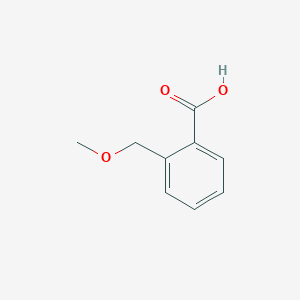

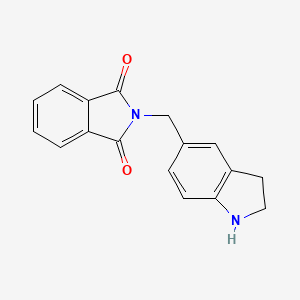

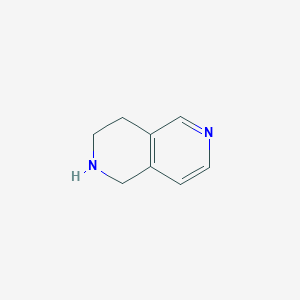

“4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL” is a chemical compound . It is also known as “pyraclonil” and is used as a herbicide . The IUPAC name for this compound is "1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]-1H-pyrazole-4-carbonitrile" .

Synthesis Analysis

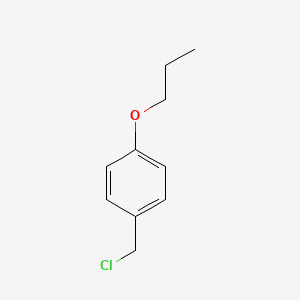

The synthesis of “4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL” involves the alkylation with methyl iodide in DMF/KOH medium in the presence of atmospheric oxygen. This process is accompanied by oxidation of the pyridine ring with the formation of N-methyl-substituted heteroaromatic derivative .Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL” can be represented by the linear formula C7H10N2O . The InChI code for this compound is "1S/C7H10N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h5H,1-4H2,(H,8,10)" .Chemical Reactions Analysis

The chemical reactions involving “4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL” were monitored by TLC in CH2Cl2–2-PrOH, 10:1, or EtOAc–toluene, 1:4, and visualized with UV light or iodine vapor .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL” include a molecular weight of 138.17 . It is a yellow to brown solid at room temperature .Applications De Recherche Scientifique

Blocs de construction en chimie médicinale

Le composé sert de bloc de construction important en chimie médicinale en raison de son échafaudage polyvalent qui permet l’introduction de divers substituants. Cette adaptabilité en fait un composant précieux pour la création de motifs structuraux sophistiqués nécessaires à la chimie médicinale moderne .

Échafaudage de recherche sur les médicaments

En recherche pharmaceutique, le système pyrazole bicyclique partiellement saturé de ce composé est utilisé comme échafaudage. Sa structure est essentielle au développement d’une synthèse de bibliothèque orientée vers la diversité, qui est cruciale pour la création de nouveaux médicaments .

Applications agrochimiques

La structure unique de la 2-Oxo-4,5,6,7-tétrahydropyrazolo[1,5-a]pyridine a été utilisée dans le domaine des produits agrochimiques. Elle sert d’échafaudage pour développer des composés qui pourraient potentiellement conduire à de nouveaux produits chimiques agricoles avec des profils d’efficacité et de sécurité améliorés .

Synthèse de pyrazines fonctionnalisées

Ce composé est synthétisé de manière rentable et utilisé pour créer des pyrazines fonctionnalisées. Celles-ci sont cruciales pour le développement de composés ayant des applications potentielles dans divers domaines, notamment les produits pharmaceutiques et la science des matériaux .

Modulateurs de la protéine de base du virus de l’hépatite B

Des dérivés de ce composé ont été découverts comme modulateurs allostériques de la protéine de base (CpAM) pour le virus de l’hépatite B (VHB). Ces modulateurs constituent une classe attrayante de médicaments antiviraux potentiels en raison de leur capacité à interférer avec le processus de réplication du virus .

Synthèse chimique et transformations de groupes fonctionnels

La structure du composé permet une installation facile de groupes fonctionnels à des positions spécifiques, ce qui en fait un atout précieux en synthèse chimique. Il fournit une plate-forme pour la synthèse régiosélective et stéréosélective, qui est essentielle pour créer des composés avec des configurations moléculaires précises .

Safety and Hazards

The safety information for “4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL” includes hazard statements H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Mécanisme D'action

Target of Action

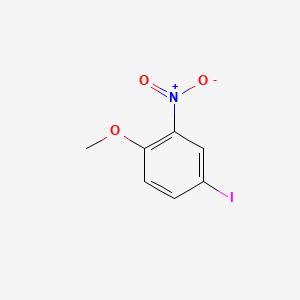

The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .

Biochemical Pathways

The compound affects the biochemical pathways involved in the life cycle of HBV. By modulating the conformation of the HBV core protein, it disrupts the normal functioning of the virus, leading to a reduction in the viral load .

Result of Action

The result of the action of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL is a significant reduction in the HBV DNA viral load . This indicates that the compound is effective in inhibiting the replication of the virus.

Analyse Biochimique

Biochemical Properties

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. Additionally, it has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Moreover, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, high doses of the compound have been associated with hepatotoxicity in animal studies. Threshold effects are also observed, where a minimum effective dose is required to elicit a biological response .

Metabolic Pathways

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites. The compound may also influence the activity of other enzymes and cofactors involved in metabolic processes .

Transport and Distribution

Within cells and tissues, 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can impact its overall activity and function .

Subcellular Localization

The subcellular localization of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h5H,1-4H2,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFUMHNDJQUPOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CC(=O)N2)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90484350 |

Source

|

| Record name | 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60637-32-3 |

Source

|

| Record name | 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)